molecular formula C7H9N3O B1528666 N-(6-aminopyridin-3-yl)acetamide CAS No. 41292-44-8

N-(6-aminopyridin-3-yl)acetamide

Cat. No.: B1528666
CAS No.: 41292-44-8
M. Wt: 151.17 g/mol
InChI Key: WXNBDYGICNCEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-aminopyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(6-aminopyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an amino group and an acetamide functional group. Its molecular formula is C7H9N3OC_7H_9N_3O, which contributes to its reactivity and potential biological activity.

Property Details
Molecular FormulaC₇H₉N₃O
Molecular Weight151.16 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Receptor Binding : this compound may also bind to various receptors, modulating their activity and influencing downstream signaling pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated:

  • Cytotoxic Effects : The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways .

Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology:

  • Neuroprotective Effects : By inhibiting AChE, the compound may help in reducing neurodegeneration associated with diseases like Alzheimer's .
  • Potential Treatment for Organophosphate Poisoning : Its ability to interact with AChE makes it a candidate for developing antidotes for organophosphate poisoning .

Research Findings and Case Studies

  • In Vitro Studies : Laboratory studies have demonstrated that this compound can significantly reduce cell viability in melanoma cell lines, with IC50 values indicating effective antiproliferative activity .
  • Animal Models : In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary results suggest that administration of the compound can lead to tumor regression in xenograft models .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the amino group or acetamide moiety can enhance biological activity, suggesting avenues for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structural Features Biological Activity
N-(5-Aminopyridin-2-yl)acetamideDifferent amino group positionModerate AChE inhibition
N-(4-Aminopyridin-3-yl)acetamideSimilar structure but different substitutionLower cytotoxicity
6-Amino-N-pyridin-2-carboxamideContains a carboxamide instead of acetamideEnhanced receptor binding

Properties

IUPAC Name

N-(6-aminopyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNBDYGICNCEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41292-44-8
Record name N-(6-aminopyridin-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-aminopyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-aminopyridin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(6-aminopyridin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(6-aminopyridin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(6-aminopyridin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(6-aminopyridin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.